![molecular formula C14H19N5O B3820848 2-(ethyl{4-[(3-methyl-1H-pyrazol-5-yl)diazenyl]phenyl}amino)ethanol](/img/structure/B3820848.png)
2-(ethyl{4-[(3-methyl-1H-pyrazol-5-yl)diazenyl]phenyl}amino)ethanol
Overview
Description
2-(ethyl{4-[(3-methyl-1H-pyrazol-5-yl)diazenyl]phenyl}amino)ethanol is a chemical compound that has been synthesized for its potential use in scientific research. This compound is of interest due to its potential as a tool for studying biological systems and its potential applications in drug discovery.
Mechanism of Action
The mechanism of action of 2-(ethyl{4-[(3-methyl-1H-pyrazol-5-yl)diazenyl]phenyl}amino)ethanol is not fully understood. However, it is believed to act as a modulator of protein-protein interactions, which are important for many biological processes.
Biochemical and Physiological Effects
Studies have shown that this compound can have a range of biochemical and physiological effects. These include the inhibition of cancer cell growth, the modulation of immune responses, and the regulation of cell signaling pathways.
Advantages and Limitations for Lab Experiments
One advantage of 2-(ethyl{4-[(3-methyl-1H-pyrazol-5-yl)diazenyl]phenyl}amino)ethanol is its potential as a tool for studying biological systems. It is also being investigated as a potential drug candidate, with studies showing promising results in preclinical models. However, one limitation is that more research is needed to fully understand its mechanism of action and potential side effects.
Future Directions
There are several future directions for research on 2-(ethyl{4-[(3-methyl-1H-pyrazol-5-yl)diazenyl]phenyl}amino)ethanol. These include:
1. Further studies to understand its mechanism of action and potential side effects.
2. Investigation of its potential as a drug candidate for the treatment of various diseases, including cancer and autoimmune disorders.
3. Development of new synthetic methods for the production of this compound.
4. Exploration of its potential as a tool for studying protein-protein interactions and other biological processes.
5. Investigation of its potential as a therapeutic agent for the treatment of neurodegenerative diseases.
In conclusion, this compound is a chemical compound with potential applications in scientific research and drug discovery. Further research is needed to fully understand its mechanism of action and potential as a therapeutic agent.
Scientific Research Applications
2-(ethyl{4-[(3-methyl-1H-pyrazol-5-yl)diazenyl]phenyl}amino)ethanol has potential applications in scientific research. This compound can be used as a tool for studying biological systems, including the interactions between proteins and other molecules. It is also being investigated as a potential drug candidate, with studies showing promising results in preclinical models.
properties
IUPAC Name |
2-[N-ethyl-4-[(5-methyl-1H-pyrazol-3-yl)diazenyl]anilino]ethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O/c1-3-19(8-9-20)13-6-4-12(5-7-13)16-18-14-10-11(2)15-17-14/h4-7,10,20H,3,8-9H2,1-2H3,(H,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHDWXPJAMSZVEX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)C1=CC=C(C=C1)N=NC2=NNC(=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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